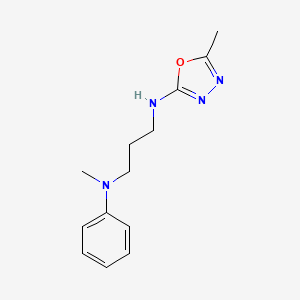![molecular formula C17H22N2O2 B5642670 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5642670.png)
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene" is a compound of interest due to its unique spirocyclic structure, which combines different ring systems including oxadiazole and spirocyclic ethers. This structural complexity contributes to its intriguing chemical and physical properties, making it a subject of study in organic chemistry.
Synthesis Analysis
The synthesis of spirocyclic compounds often involves multi-step reactions that require precise control over reaction conditions to ensure the desired stereochemistry. Techniques such as stereoselective aldol reactions, phenylthio migration, and cycloadditions have been utilized to construct the spirocyclic framework with medium-sized rings, emphasizing the importance of controlling stereochemical outcomes during synthesis (Chibale et al., 1993).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds reveals a complex arrangement of atoms and bonds that contribute to their chemical reactivity and interactions. Crystallographic studies provide insight into the three-dimensional arrangement of atoms, crucial for understanding the compound's reactivity and potential interactions with biological targets. For instance, the crystal structure analysis of related spirocyclic compounds has shown various conformations and planar arrangements essential for their chemical properties and reactivity (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds like "1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene" participate in various chemical reactions, including cycloadditions and ring transformations. These reactions can significantly alter the compound's structure and, consequently, its properties. For example, cycloaddition reactions have been employed to generate diastereoisomers of spirocyclic compounds, showcasing their versatile reactivity (Parvez et al., 2001).
properties
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.7]dodec-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-14(20)19-17(12-8-3-2-4-9-13-17)21-16(18-19)15-10-6-5-7-11-15/h5-7,10-11H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIALAKRXUVZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-({[2-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5642624.png)
![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![9-(N-methyl-L-valyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5642659.png)
![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5642685.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)